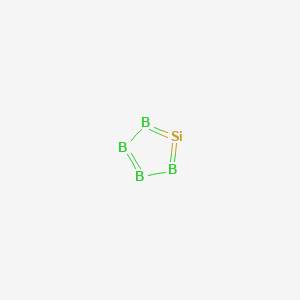

Silicon tetraboride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

B4Si |

|---|---|

Molecular Weight |

71.3 g/mol |

IUPAC Name |

1-sila-2,3,4,5-tetraboracyclopenta-1,3,5-triene |

InChI |

InChI=1S/B4Si/c1-2-4-5-3-1 |

InChI Key |

ICTBYMXYRGXSHS-UHFFFAOYSA-N |

Canonical SMILES |

B1=BB=[Si]=B1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Silicon Tetraboride (SiB4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of silicon tetraboride (SiB₄), a material of significant interest due to its remarkable physical and chemical properties. This document details the crystallographic data, experimental protocols for structure determination, and computational analysis methods pertinent to SiB₄.

Introduction to this compound

This compound (SiB₄) is a superhard, lightweight ceramic material known for its high thermal stability and chemical inertness. These properties make it a candidate for various applications, including high-temperature semiconductors, wear-resistant coatings, and as a component in composite materials. Structurally, SiB₄ is isomorphous with boron carbide (B₄C), possessing a complex crystal lattice that gives rise to its unique characteristics. An accurate understanding of its crystal structure is paramount for predicting its behavior and designing new materials with tailored properties.

Crystallographic Data

The crystal structure of this compound has been determined to be trigonal with the space group R-3m (No. 166). The crystallographic data is summarized in the tables below.

Table 1: Crystal System and Space Group of this compound

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | R-3m |

| International Number | 166 |

Table 2: Lattice Parameters of this compound

| Lattice Parameter | Value (Å) |

| a | 6.22 |

| b | 6.22 |

| c | 12.47 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

| Unit Cell Volume (ų) | 417.57 |

Table 3: Atomic Coordinates and Wyckoff Positions

| Wyckoff Symbol | Element | x | y | z |

| 3b | Si | 1/3 | 2/3 | 1/6 |

| 6c | Si | 1/3 | 2/3 | 0.992345 |

| 18h | B | 0.968016 | 0.484008 | 0.306727 |

| 18h | B | 0.12744 | 0.56372 | 0.549564 |

Table 4: Selected Interatomic Distances

| Bond | Distance (Å) |

| B-B | 1.75 - 1.92 |

| B-Si | 2.01 - 2.63 |

| Si-Si | 2.17 |

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of SiB₄ primarily relies on powder X-ray diffraction (XRD) and neutron powder diffraction techniques, followed by Rietveld refinement of the collected data.

A common method for synthesizing SiB₄ powder is through the solid-state reaction of silicon and amorphous boron powders.

-

Precursor Preparation: High-purity silicon (>99.9%) and amorphous boron (>99%) powders are weighed in a stoichiometric ratio (1:4 molar ratio of Si to B).

-

Mixing: The powders are intimately mixed, typically in a ball mill with agate vials and balls under an inert atmosphere (e.g., argon) to prevent oxidation.

-

Compaction: The mixed powder is uniaxially pressed into pellets.

-

Sintering: The pellets are sintered in a tube furnace under a continuous flow of high-purity argon gas. A typical sintering profile involves heating to 1350-1450 °C and holding for 2-4 hours.

-

Purification: The sintered product is crushed and may be washed with acids (e.g., HCl, HF) to remove unreacted silicon and other impurities.

-

Sample Preparation: A small amount of the synthesized SiB₄ powder is gently ground in an agate mortar to ensure a random orientation of the crystallites. The powder is then packed into a sample holder (e.g., a zero-background silicon wafer or a capillary).

-

Instrumentation: A high-resolution powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used. Data is collected over a 2θ range of 10-120° with a step size of 0.01-0.02° and a dwell time of 1-5 seconds per step.

-

Data Acquisition: The sample is rotated during data collection to minimize preferred orientation effects.

The collected powder XRD data is analyzed using the Rietveld method to refine the crystal structure parameters.

-

Software: Specialized software such as GSAS-II, FullProf, or TOPAS is used for the refinement.

-

Initial Model: The refinement process starts with an initial structural model, which includes the space group (R-3m), approximate lattice parameters, and atomic positions derived from isostructural compounds like B₄C.

-

Refinement Strategy: The refinement proceeds in a sequential manner:

-

Scale factor and background parameters: The overall scale factor and background coefficients (typically modeled using a Chebyshev polynomial) are refined first.

-

Unit cell parameters: The lattice parameters (a and c) are then refined.

-

Peak shape parameters: The peak profile is modeled using a pseudo-Voigt or Pearson VII function, and the corresponding parameters (U, V, W, and mixing parameters) are refined to match the experimental peak shapes.

-

Atomic coordinates and isotropic displacement parameters: The fractional atomic coordinates (x, y, z) and isotropic atomic displacement parameters (Uiso) for each atom are refined.

-

Anisotropic displacement parameters (optional): For high-quality data, anisotropic displacement parameters (Uij) can be refined to account for the anisotropic thermal motion of the atoms.

-

-

Goodness-of-Fit: The quality of the refinement is assessed by monitoring the goodness-of-fit indicators, such as Rwp (weighted profile R-factor), Rp (profile R-factor), and χ² (chi-squared). A good refinement typically yields low R-values and a χ² value close to 1.

Computational Analysis: Density Functional Theory (DFT)

First-principles calculations based on Density Functional Theory (DFT) are powerful tools for complementing experimental data and providing deeper insights into the electronic structure and bonding of SiB₄.

-

Software: Ab initio simulation packages like VASP (Vienna Ab initio Simulation Package) or Quantum ESPRESSO are commonly used.

-

Initial Structure: The calculations start with the experimentally determined crystal structure as the input.

-

Computational Parameters:

-

Pseudopotentials: Projector-augmented wave (PAW) pseudopotentials are used to describe the interaction between the core and valence electrons.

-

Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a common choice for describing the exchange and correlation effects.

-

Plane-Wave Basis Set: The electronic wavefunctions are expanded in a plane-wave basis set with a kinetic energy cutoff typically in the range of 400-600 eV.

-

Brillouin Zone Sampling: The Brillouin zone is sampled using a Monkhorst-Pack k-point mesh. The density of the k-point grid is chosen to ensure convergence of the total energy.

-

-

Geometry Optimization: The atomic positions and lattice parameters are fully relaxed until the forces on the atoms are below a certain threshold (e.g., 0.01 eV/Å) to obtain the ground-state structure.

-

Property Calculations: Once the optimized structure is obtained, various properties such as the electronic band structure, density of states (DOS), and elastic constants can be calculated.

Visualizations

Caption: Workflow for the determination of the crystal structure of SiB₄.

Caption: Interplay between experimental and computational methods.

Unraveling the Electronic Landscape of Silicon Tetraboride (SiB4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon tetraboride (SiB4) is a lightweight ceramic material known for its high hardness and thermal stability.[1] These properties make it a candidate for various demanding applications. The electronic structure of a material is fundamental to understanding its physical and chemical properties, including its electrical conductivity, optical behavior, and reactivity. For researchers, a thorough understanding of the electronic band structure of SiB4 is crucial for predicting its behavior in different environments and for the rational design of new materials and devices. This technical guide provides a comprehensive overview of the current understanding of the electronic band structure of crystalline SiB4, drawing from available theoretical and experimental studies. It aims to present a clear picture of the consensus and controversies in the field, supported by detailed data and methodologies.

Crystal Structure of SiB4

Crystalline SiB4 is isomorphous to boron carbide (B4C).[2] This structure is based on a rhombohedral unit cell containing B12 icosahedra and a three-atom chain. The B12 icosahedra are located at the vertices of the rhombohedral cell, while the C-B-C or in this case, Si-B-B/B-Si-B chain lies along the main diagonal of the cell. The exact arrangement of Si and B atoms within the structure, particularly in the three-atom chain and the potential for substitution within the icosahedra, can influence the electronic properties.

Electronic Band Structure: A Tale of Contradiction

The electronic band structure of crystalline SiB4 has been the subject of several theoretical investigations, primarily employing first-principles calculations based on Density Functional Theory (DFT). However, these studies have yielded conflicting results, painting a complex and not yet fully resolved picture of its electronic nature.

The Semiconducting Model

Several computational studies have predicted that crystalline SiB4 is a semiconductor with a distinct band gap.

A key study utilizing first-principles simulations reported a semiconducting character for crystalline SiB4 with a calculated band gap of 0.88 eV .[3] The same study found that amorphous SiB4 also behaves as a semiconductor but with a significantly smaller band gap of 0.16 eV.[3] Another source suggests a predicted semiconducting behavior with a narrow bandgap of approximately 1.2 eV , consistent with experimental resistivity measurements.[4]

These findings suggest that crystalline SiB4 possesses an energy gap separating its valence and conduction bands, which would imply semiconducting behavior at room temperature.

The Metallic/Unstable Model

In stark contrast, other theoretical work suggests that crystalline SiB4 does not have a band gap. One study reports that the band structure of SiB4 shows no band gap, and the density of states (DOS) at the Fermi level is quite large.[3] This would indicate metallic behavior. The same study further suggests that this electronic structure implies that SiB4 is energetically unstable at 0 K and 0 GPa.[3]

This metallic model presents a fundamentally different picture of SiB4, suggesting it should be a good electrical conductor. The predicted instability also raises questions about its existence as a stable phase under normal conditions.

Reconciling the Discrepancies

The reasons for these conflicting computational results are not definitively established in the literature. However, they likely stem from differences in the computational methodologies employed. Key factors that can significantly influence the calculated electronic structure include:

-

Exchange-Correlation Functional: Different approximations to the exchange-correlation functional in DFT (e.g., Local Density Approximation - LDA, Generalized Gradient Approximation - GGA, hybrid functionals) can yield different band gap values. Standard functionals like GGA are known to often underestimate band gaps.

-

Structural Model: The precise atomic arrangement used in the calculations, including lattice parameters and the distribution of Si and B atoms, can have a profound impact on the electronic bands.

-

Computational Parameters: Parameters such as the plane-wave cutoff energy and the density of the k-point mesh used to sample the Brillouin zone can also affect the accuracy of the results.

Without a direct experimental measurement of the band gap, it is challenging to definitively validate one computational model over the other.

Quantitative Data Summary

The following table summarizes the key quantitative data reported in the literature regarding the electronic and structural properties of crystalline SiB4.

| Property | Reported Value(s) | Method | Source(s) |

| Crystal Structure | Isomorphous to B4C | X-ray Diffraction | [2] |

| Band Gap (Crystalline) | 0.88 eV | First-principles simulation | [3] |

| ~1.2 eV | DFT Prediction | [4] | |

| No band gap | First-principles calculation | [3] | |

| Band Gap (Amorphous) | 0.16 eV | First-principles simulation | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of SiB4 are crucial for obtaining high-quality samples for property measurements.

Synthesis of Crystalline SiB4

A common method for synthesizing crystalline SiB4 is through a solid-state reaction between silicon and boron powders.[3]

Protocol:

-

Crystalline silicon and boron powders are thoroughly mixed in the desired stoichiometric ratio.

-

The powder mixture is pressed into a pellet to ensure good contact between the reactants.

-

The pellet is heated in an inert atmosphere (e.g., argon) or under vacuum at a high temperature, typically above 1370°C.

-

The reaction product is then cooled to room temperature.

-

Excess unreacted silicon can be removed by chemical methods, for instance, by reaction with chlorine vapors in a fixed-bed reactor at elevated temperatures (e.g., 430°C).[3]

-

The purity and chemical composition of the final SiB4 product are typically confirmed using techniques such as X-ray diffraction (XRD) and atomic absorption spectroscopy.[3]

Computational Methodology for Electronic Band Structure Calculation

First-principles calculations based on Density Functional Theory (DFT) are the primary tool for investigating the electronic structure of materials like SiB4.

Typical Protocol:

-

Structural Optimization: The crystal structure of SiB4 (isomorphous to B4C) is used as the starting point. The lattice parameters and atomic positions are fully relaxed to find the minimum energy configuration.

-

Electronic Structure Calculation: A self-consistent field (SCF) calculation is performed to determine the ground-state electronic density.

-

Band Structure and Density of States: The electronic band structure is then calculated along high-symmetry directions in the Brillouin zone. The total and projected density of states (DOS and PDOS) are also computed to understand the contribution of different atomic orbitals to the electronic states.

Commonly Used Parameters:

-

Software: Quantum ESPRESSO, VASP, CASTEP

-

Exchange-Correlation Functional: Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a common choice.[5]

-

Pseudopotentials: Ultrasoft or norm-conserving pseudopotentials are used to describe the interaction between the core and valence electrons.

-

Plane-Wave Cutoff Energy: A sufficiently high cutoff energy (e.g., 450 eV) is chosen to ensure convergence.[5]

-

k-point Mesh: The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of the grid is crucial for accurate results.

Visualizations

Crystal Structure of SiB4

Caption: Conceptual diagram of the SiB4 crystal structure.

Computational Workflow for Electronic Band Structure

Caption: Typical workflow for DFT-based electronic structure calculations.

Conflicting Models of SiB4 Electronic Structure

Caption: The two conflicting models for the electronic structure of SiB4.

Conclusion and Future Outlook

The electronic band structure of crystalline SiB4 remains a subject of debate within the scientific community. While its crystal structure is well-established, theoretical studies present conflicting views, with some predicting a semiconducting nature and others a metallic or unstable character. This discrepancy highlights the sensitivity of computational predictions to the chosen methodology and underscores the critical need for experimental validation.

Future research should focus on:

-

Advanced Computational Studies: Employing more sophisticated theoretical methods, such as hybrid functionals or many-body perturbation theory (e.g., GW approximation), could provide a more accurate prediction of the band gap and help resolve the existing contradictions.

-

Experimental Verification: There is a pressing need for experimental measurements of the electronic properties of high-purity, single-crystal SiB4. Techniques such as UV-Vis-NIR spectroscopy to determine the optical band gap, and temperature-dependent electrical conductivity and Hall effect measurements would provide invaluable data to discern the true electronic nature of this material.

A definitive understanding of the electronic structure of SiB4 will be instrumental in unlocking its full potential for advanced applications. For researchers in materials science and related fields, the current ambiguity presents both a challenge and an opportunity for impactful investigation.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Silicon boride - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of some electrical properties of silicon boride (Journal Article) | ETDEWEB [osti.gov]

- 5. Structure Prediction and Mechanical Properties of Silicon Hexaboride on Ab Initio Level - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Properties of Silicon Tetraboride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon tetraboride (SiB₄) is a lightweight ceramic material composed of silicon and boron. It is recognized for its significant hardness, high thermal stability, and potential for application in extreme environments. As a member of the silicon boride family, which includes other stoichiometries such as silicon triboride (SiB₃) and silicon hexaboride (SiB₆), SiB₄ possesses a unique set of theoretical properties that are of considerable interest to materials science.[1] This technical guide provides a comprehensive overview of the core theoretical properties of this compound, with a focus on its structural, electronic, mechanical, and thermodynamic characteristics as predicted by computational methods.

Structural Properties

The crystal structure of this compound is a fundamental property that dictates many of its other characteristics. Theoretical and experimental studies have established that SiB₄ is isomorphous with boron carbide (B₄C).[1] This means it shares the same crystal structure, which is typically described as a rhombohedral lattice.

Table 1: Crystallographic Data for this compound (SiB₄)

| Property | Value | Citation |

| Crystal System | Rhombohedral | [1] |

| Isomorphous with | Boron Carbide (B₄C) | [1] |

Computational Methodology for Structural Analysis

The theoretical determination of the crystal structure of SiB₄ primarily relies on ab initio calculations, particularly Density Functional Theory (DFT). These simulations allow for the prediction of the arrangement of atoms in the unit cell and the resulting lattice parameters.

A typical computational workflow for determining the crystal structure involves:

-

Initial Structure: An initial guess for the atomic positions is made, often based on the known structure of an isomorphous compound like B₄C.

-

Geometry Optimization: The atomic positions and the lattice vectors are then relaxed to find the minimum energy configuration. This is achieved by calculating the forces on the atoms and the stress on the unit cell and adjusting the geometry until these are minimized.

-

Verification: The stability of the predicted structure is often verified by calculating its phonon dispersion curves. The absence of imaginary frequencies indicates that the structure is dynamically stable.

Electronic Properties

The electronic properties of a material determine its electrical conductivity and optical behavior. For this compound, theoretical calculations predict it to be a semiconductor.

Band Structure and Density of States

First-principles calculations, specifically using Density Functional Theory (DFT), are employed to determine the electronic band structure and the density of states (DOS) of SiB₄. The band structure reveals the allowed energy levels for electrons as a function of their momentum in the crystal, and the bandgap is a crucial parameter that separates the valence and conduction bands.

Table 2: Theoretical Electronic Properties of this compound (SiB₄)

| Property | Predicted Value | Computational Method | Citation |

| Bandgap | ~1.2 eV | Density Functional Theory (DFT) | [2] |

| Behavior | Semiconducting | DFT | [2] |

Computational Protocol for Electronic Structure Calculation

The theoretical prediction of electronic properties typically involves the following steps:

-

Ground State Calculation: A self-consistent DFT calculation is performed to determine the ground-state electron density of the optimized crystal structure.

-

Band Structure Calculation: The electronic band structure is then calculated along high-symmetry directions in the Brillouin zone.

-

Density of States (DOS) Calculation: The DOS, which represents the number of available electronic states at each energy level, is computed. This provides further insight into the electronic structure.

-

Advanced Functionals: To obtain a more accurate bandgap, which is often underestimated by standard DFT functionals (like LDA or GGA), more advanced methods such as hybrid functionals (e.g., HSE06) or the GW approximation may be used.[2]

Mechanical Properties

The mechanical properties of this compound, such as its hardness and stiffness, are of great interest for applications in wear-resistant coatings and cutting tools.[2] These properties can be predicted theoretically by calculating the elastic constants.

Table 3: Theoretical Mechanical Properties of this compound (SiB₄)

| Property | Predicted Value Range for Silicon Borides (GPa) | Computational Method | Citation |

| Bulk Modulus (B) | 118 - 183 | DFT | [3] |

| Shear Modulus (G) | 39.6 - 157.4 | DFT | [3] |

| Young's Modulus (E) | 150 - 358.8 | DFT | [3] |

Note: The values presented are for the broader class of silicon borides as specific theoretical values for SiB₄ were not available in the searched literature. These ranges provide an estimate of the expected mechanical properties.

Methodology for Calculating Elastic Constants

The theoretical determination of elastic constants is performed by applying small strains to the optimized crystal structure and calculating the resulting stress. This stress-strain relationship is used to derive the elastic tensor.

The typical computational steps are:

-

Strain Application: A set of small, independent strains is applied to the equilibrium lattice.

-

Stress Calculation: For each strained configuration, the stress tensor is calculated using DFT.

-

Elastic Constant Determination: The elastic constants (Cᵢⱼ) are then determined by fitting the calculated stress-strain data to Hooke's law.

-

Polycrystalline Moduli Calculation: From the single-crystal elastic constants, polycrystalline elastic moduli such as the bulk modulus (B), shear modulus (G), and Young's modulus (E) can be estimated using approximations like the Voigt-Reuss-Hill averaging scheme.

Thermodynamic Properties

The thermodynamic properties of SiB₄, such as its stability and its response to temperature changes, are crucial for its application in high-temperature environments.

Table 4: Theoretical Thermodynamic Properties of this compound (SiB₄)

| Property | Predicted Value/Characteristic | Computational Method | Citation |

| Stability | Metastable with respect to SiB₆ | Phase Diagram Analysis | [1] |

| Decomposition Temperature | ~1870°C | Experimental/Phase Diagram | [2] |

| Coefficient of Thermal Expansion | Low | General Observation | [4] |

Note: Specific theoretical values for the enthalpy of formation and a precise coefficient of thermal expansion for SiB₄ from ab initio calculations were not prominently available in the searched literature. The stability information is derived from phase diagram studies.

Protocol for Thermodynamic Property Calculation

Theoretical investigation of thermodynamic properties involves several computational techniques:

-

Formation Enthalpy: The enthalpy of formation is calculated by taking the difference between the total energy of the SiB₄ compound and the sum of the energies of its constituent elements (silicon and boron) in their standard states.

-

Phonon Calculations for Thermal Properties: The vibrational properties of the crystal, obtained from phonon calculations, are used to determine temperature-dependent thermodynamic properties like the vibrational free energy, entropy, and specific heat. The coefficient of thermal expansion can be calculated within the quasi-harmonic approximation, which considers the volume dependence of the phonon frequencies.

Conclusion

The theoretical properties of this compound, primarily investigated through Density Functional Theory, reveal a material with a unique combination of characteristics. It is a hard, semiconducting material with a rhombohedral crystal structure isomorphous to boron carbide. While it is metastable, its predicted properties make it a candidate for applications requiring high hardness and thermal stability. Further focused theoretical studies, particularly on its specific elastic constants, enthalpy of formation, and coefficient of thermal expansion, would be beneficial for a more complete understanding and to guide experimental efforts in synthesizing and characterizing this promising ceramic material.

References

- 1. Silicon boride - Wikipedia [en.wikipedia.org]

- 2. This compound | Benchchem [benchchem.com]

- 3. Structure Prediction and Mechanical Properties of Silicon Hexaboride on Ab Initio Level - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound POWDER | this compound POWDER | Atlantic Equipment Engineers [micronmetals.com]

Synthesis of Silicon Tetraboride from Elemental Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing silicon tetraboride (SiB₄) from its elemental precursors, silicon (Si) and boron (B). This compound is a lightweight ceramic material known for its high hardness, thermal stability, and electrical conductivity, making it a compound of interest in various industrial and research applications.[1] This document details the experimental protocols for key synthesis techniques, presents quantitative data in a structured format for comparative analysis, and visualizes the experimental workflows.

Overview of Synthesis Methods

The synthesis of this compound from elemental silicon and boron typically involves high-temperature processes to overcome the activation energy required for the reaction between these two high-melting-point elements. The primary methods employed are:

-

High-Temperature Solid-State Reaction: A conventional and widely used method involving the direct reaction of silicon and boron powders at elevated temperatures in a controlled atmosphere.

-

Arc Melting: This technique utilizes an electric arc to melt and react the precursors, suitable for producing dense, bulk SiB₄.

-

Spark Plasma Sintering (SPS): An advanced sintering technique that uses pulsed direct current and uniaxial pressure to achieve rapid densification and reaction at lower temperatures and shorter durations compared to conventional methods.

-

Mechanochemical Synthesis: A solid-state synthesis route that employs mechanical energy, typically through high-energy ball milling, to induce chemical reactions at or near room temperature.

-

Self-Propagating High-Temperature Synthesis (SHS): This method utilizes a highly exothermic reaction that, once initiated, becomes self-sustaining and propagates through the reactant mixture.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using the aforementioned techniques.

High-Temperature Solid-State Reaction

This method is a common approach for producing SiB₄ powder. The process involves the direct reaction of elemental silicon and boron powders in a furnace.

Experimental Protocol:

-

Precursor Preparation:

-

Silicon Powder: Purity > 99.9%, particle size ~1 µm.

-

Boron Powder: Amorphous, purity > 99%, particle size ~1 µm. The crystallinity of the boron powder can influence the purity of the final product.[1]

-

Stoichiometry: A boron-to-silicon atomic ratio of 3.5:1 is often used to promote the formation of SiB₄ and inhibit its decomposition.[1]

-

-

Mixing: The silicon and boron powders are intimately mixed, typically in a ball mill with agate or tungsten carbide milling media, to ensure homogeneity.

-

Sintering:

-

Cooling: After the holding time, the furnace is cooled down to room temperature.

-

Purification: The synthesized product is often washed with acid (e.g., hydrochloric acid) to remove unreacted silicon and other impurities, resulting in high-purity SiB₄ powder.[1]

Arc Melting

Arc melting is suitable for producing dense, polycrystalline SiB₄ ingots.

Experimental Protocol:

-

Precursor Preparation:

-

Silicon pieces or powder (high purity).

-

Boron pieces or powder (high purity).

-

The precursors are weighed to the desired stoichiometric ratio (e.g., Si:B = 1:4).

-

-

Melting:

-

The precursors are placed in a water-cooled copper hearth of a vacuum arc melter.

-

The chamber is evacuated and backfilled with an inert gas (e.g., argon).

-

An electric arc is struck between a non-consumable tungsten electrode and the precursor mixture, melting and reacting the elements.

-

The ingot is typically flipped and re-melted several times to ensure homogeneity.

-

-

Cooling: The molten product solidifies rapidly upon termination of the arc.

-

Post-Processing: The resulting ingot can be crushed and milled to obtain SiB₄ powder.

Spark Plasma Sintering (SPS)

SPS is a rapid consolidation technique that can be used for the synthesis and densification of SiB₄.

Experimental Protocol:

-

Precursor Preparation: High-purity silicon and amorphous boron powders are used.

-

Mixing: The powders are mixed to the desired stoichiometry.

-

Sintering:

-

The powder mixture is loaded into a graphite (B72142) die.

-

The die is placed in the SPS apparatus.

-

A pulsed DC current is passed through the die and sample, while a uniaxial pressure is applied (e.g., 40-50 MPa).[2]

-

The temperature is rapidly increased (e.g., 100 °C/min) to the sintering temperature (e.g., 1700-1900 °C) and held for a short duration (e.g., 5-30 minutes).[2][3]

-

The process is carried out under vacuum or an inert atmosphere.[2]

-

-

Cooling: The sample is rapidly cooled (e.g., 100 °C/min).[3]

-

Product: A dense, sintered SiB₄ pellet is obtained.

Mechanochemical Synthesis

This method utilizes mechanical energy to induce the reaction between silicon and boron.

Experimental Protocol:

-

Precursor Preparation: High-purity silicon and boron powders.

-

Milling:

-

The elemental powders are loaded into a high-energy ball mill vial, typically made of hardened steel or tungsten carbide, along with milling balls of the same material.

-

The milling is performed under an inert atmosphere (e.g., argon) to prevent contamination.

-

Milling parameters such as ball-to-powder ratio, milling speed, and time are critical and need to be optimized to induce the reaction.

-

-

Product Recovery and Purification:

-

The milled powder is collected.

-

It may contain unreacted precursors and impurities from the milling media.

-

Acid leaching can be used to purify the SiB₄ product.

-

Self-Propagating High-Temperature Synthesis (SHS)

SHS leverages the exothermic nature of the Si-B reaction.

Experimental Protocol:

-

Precursor Preparation: Fine powders of high-purity silicon and boron are mixed.

-

Reaction Initiation:

-

The powder mixture is loosely packed into a reaction vessel.

-

The reaction is initiated locally using a heat source (e.g., a heated tungsten coil or a laser pulse).

-

-

Propagation: Once ignited, a combustion wave propagates through the reactant mixture, converting it into the product. The reaction is very rapid. A combustion temperature of around 1700 K has been reported for Si-B systems.[3]

-

Product: The resulting product is often porous and may require further processing, such as grinding and purification. The final product may contain a mixture of silicon boride phases (e.g., SiB₄ and SiB₆).[3]

Data Presentation

The following tables summarize the quantitative data associated with the different synthesis methods for this compound.

Table 1: Precursor Specifications and Stoichiometry

| Synthesis Method | Silicon Precursor | Boron Precursor | Atomic Ratio (B:Si) |

| High-Temperature Solid-State | Powder, >99.9% purity, ~1 µm | Amorphous Powder, >99% purity, ~1 µm | 3.5:1[1] |

| Arc Melting | Pieces or Powder, High Purity | Pieces or Powder, High Purity | Stoichiometric (4:1) or as desired |

| Spark Plasma Sintering | Powder, High Purity | Amorphous Powder, High Purity | Stoichiometric (4:1) or as desired |

| Mechanochemical Synthesis | Powder, High Purity | Powder, High Purity | Stoichiometric (4:1) or as desired |

| Self-Propagating High-Temperature | Fine Powder, High Purity | Fine Powder, High Purity | Varied, can influence product phases |

Table 2: Experimental Conditions

| Synthesis Method | Temperature (°C) | Pressure | Atmosphere | Time |

| High-Temperature Solid-State | 1320[1] | Atmospheric | Inert (e.g., Argon)[1] | 2 hours[1] |

| Arc Melting | >2000 (in arc) | Low Vacuum/Inert | Inert (e.g., Argon) | Minutes |

| Spark Plasma Sintering | 1700 - 1900[2][3] | 40 - 50 MPa[2] | Vacuum or Inert[2] | 5 - 30 minutes[2][3] |

| Mechanochemical Synthesis | Near Room Temperature | N/A | Inert (e.g., Argon) | Hours |

| Self-Propagating High-Temperature | >1427 (1700 K)[3] | Atmospheric | Inert or Air | Seconds to Minutes |

Table 3: Product Characteristics

| Synthesis Method | Product Form | Purity | Post-Processing |

| High-Temperature Solid-State | Powder | High (after purification) | Acid washing[1] |

| Arc Melting | Dense Ingot | High | Crushing, Milling |

| Spark Plasma Sintering | Dense Pellet | High | Surface polishing |

| Mechanochemical Synthesis | Powder (often nanocrystalline) | Variable, requires purification | Acid washing |

| Self-Propagating High-Temperature | Porous, agglomerated powder | May contain multiple phases | Grinding, Purification |

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the key synthesis processes.

References

Probing the Frontiers of Stability: A Technical Guide to the High-Pressure Behavior of Silicon Tetraboride

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies used to investigate the phase stability of silicon tetraboride (SiB₄) under extreme pressure. While extensive experimental data on high-pressure phase transitions of SiB₄ remains elusive in publicly available literature, this document outlines the established experimental and theoretical protocols that would be employed in such an investigation, using available information and analogous material studies as a framework.

This compound is a covalent ceramic material recognized for its light weight, exceptional hardness, and significant thermal stability.[1] Its structural integrity under extreme conditions is of great interest for applications in mechanically demanding environments. Synchrotron-based X-ray diffraction studies have indicated that SiB₄ is resistant to phase transitions at pressures up to 30 GPa.[1] However, a detailed map of its phase diagram at higher pressures is yet to be fully elucidated.

I. Experimental Determination of Phase Stability

The investigation of a material's phase stability under high pressure, such as for SiB₄, typically involves a suite of sophisticated experimental techniques. The primary methods are high-pressure synthesis and in-situ analysis using X-ray diffraction and Raman spectroscopy.

A. High-Pressure Synthesis and Sample Containment

The generation of high pressures in a laboratory setting is most commonly achieved using a diamond anvil cell (DAC).

Experimental Protocol: Diamond Anvil Cell Operation

-

Gasket Preparation: A metallic gasket, typically made of rhenium or stainless steel, is pre-indented between two diamond anvils to a desired thickness. A hole is then drilled in the center of the indentation to serve as the sample chamber.

-

Sample Loading: A micro-sample of finely ground this compound powder is placed into the gasket hole.

-

Pressure Medium and Standard: A pressure-transmitting medium, such as a 4:1 methanol-ethanol mixture or a noble gas like argon, is loaded into the sample chamber to ensure hydrostatic or quasi-hydrostatic conditions. A pressure standard, often a small ruby chip, is also included. The pressure is determined by measuring the fluorescence of the ruby.[2]

-

Pressure Application: The diamond anvils are brought closer together by tightening a screw mechanism, which applies force to the gasket and pressurizes the sample chamber.

B. In-Situ X-ray Diffraction (XRD)

Synchrotron XRD is the definitive tool for identifying crystal structures at high pressure. As pressure is incrementally applied, diffraction patterns are collected to monitor for changes in the crystal lattice.

Experimental Protocol: High-Pressure Synchrotron XRD

-

Beamline Setup: The DAC is mounted on a goniometer at a synchrotron beamline. A highly focused, high-energy monochromatic X-ray beam is used to irradiate the sample.

-

Data Collection: Diffraction patterns are recorded on an area detector at various pressures. The pressure is determined before and after each diffraction measurement using the ruby fluorescence method.

-

Data Analysis: The collected two-dimensional diffraction images are integrated to produce one-dimensional intensity versus 2θ plots. These patterns are then indexed to determine the crystal system and lattice parameters at each pressure point. A phase transition is identified by the appearance of new diffraction peaks and the disappearance or modification of existing ones.

-

Equation of State: The pressure-volume data for each phase is fitted to an equation of state (e.g., Birch-Murnaghan) to determine the bulk modulus and its pressure derivative.

Table 1: Hypothetical High-Pressure XRD Data for a SiB₄ Phase Transition

| Pressure (GPa) | Crystal System | Space Group | a (Å) | c (Å) | Unit Cell Volume (ų) |

| 0.1 | Hexagonal | R-3m | 6.33 | 12.75 | 441.5 |

| 10 | Hexagonal | R-3m | 6.25 | 12.60 | 425.8 |

| 20 | Hexagonal | R-3m | 6.18 | 12.45 | 411.2 |

| 30 | Hexagonal | R-3m | 6.11 | 12.30 | 397.5 |

| 40 | Orthorhombic | Pnma | 5.80 | 10.50 | 375.2 |

| 50 | Orthorhombic | Pnma | 5.72 | 10.35 | 360.1 |

Note: The data in this table is illustrative and does not represent experimentally verified values for SiB₄ above 30 GPa.

C. In-Situ Raman Spectroscopy

Raman spectroscopy is highly sensitive to changes in local bonding environments and is used to probe vibrational modes of a material under pressure.

Experimental Protocol: High-Pressure Raman Spectroscopy

-

System Configuration: The DAC is placed under a micro-Raman spectrometer. A laser is focused on the sample through one of the diamond anvils.

-

Spectral Acquisition: Raman spectra are collected at various pressures. The pressure is measured using the ruby fluorescence method.

-

Data Analysis: The pressure-induced shifts in the Raman-active vibrational modes are tracked. A phase transition is often indicated by the appearance of new modes, the disappearance of existing modes, or discontinuous changes in the frequency shifts of the modes.

Table 2: Hypothetical Raman Mode Shifts for SiB₄ Under Pressure

| Pressure (GPa) | Mode 1 (cm⁻¹) | Mode 2 (cm⁻¹) | Mode 3 (cm⁻¹) | New Mode (cm⁻¹) |

| 0.1 | 450 | 620 | 810 | - |

| 10 | 465 | 638 | 825 | - |

| 20 | 480 | 655 | 840 | - |

| 30 | 495 | 672 | 855 | - |

| 40 | - | 690 | 875 | 520 |

| 50 | - | 705 | 890 | 535 |

Note: The data in this table is illustrative and does not represent experimentally verified values for SiB₄.

II. Theoretical Investigation of Phase Stability

First-principles calculations based on Density Functional Theory (DFT) are a powerful complement to experimental studies. They can be used to predict the relative stability of different crystal structures at various pressures and to understand the electronic structure and bonding of high-pressure phases.

Computational Protocol: DFT-Based Phase Stability Analysis

-

Structure Selection: A set of candidate crystal structures for SiB₄ are chosen for analysis. These can be known structures of similar compounds or structures predicted by crystal structure prediction algorithms.

-

Energy Calculations: For each candidate structure, the total energy is calculated as a function of volume using a plane-wave DFT code.

-

Enthalpy-Pressure Relationship: The enthalpy (H = E + PV) of each structure is calculated at a range of pressures. The most stable phase at a given pressure is the one with the lowest enthalpy.

-

Phase Transition Prediction: Phase transitions are predicted to occur at the pressures where the enthalpy curves of two different phases cross.

III. Visualizing High-Pressure Studies

The following diagrams illustrate the typical workflow and conceptual framework for investigating the phase stability of a material like this compound under pressure.

IV. Conclusion and Future Outlook

The study of this compound under high pressure is an active area of materials science. While current experimental evidence points to its stability up to 30 GPa, the vast pressure landscape beyond this point remains largely unexplored. The methodologies outlined in this guide provide a robust framework for future investigations into the high-pressure behavior of SiB₄. Such studies, combining advanced experimental techniques with theoretical calculations, will be crucial in uncovering novel phases with potentially enhanced mechanical and electronic properties, thereby expanding the application horizon of this remarkable material.

References

Unveiling the World of Silicon Borides: A Technical Deep Dive into their Discovery and History

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and historical development of silicon borides, a class of ceramic compounds known for their exceptional hardness, high melting points, and unique electronic properties. Tailored for researchers, scientists, and professionals in drug development, this document delves into the seminal moments of their synthesis, the evolution of their characterization, and the fundamental properties that continue to drive scientific interest.

The Dawn of a New Material: The Discovery of Silicon Borides

The journey into the world of silicon borides began at the turn of the 20th century. In 1900, the pioneering chemists Henri Moissan and Alfred Stock first reported the synthesis of a mixture of silicon triboride (SiB₃) and silicon hexaboride (SiB₆).[1] Their groundbreaking work involved the direct heating of elemental silicon and boron within a clay vessel, laying the foundation for future exploration of the silicon-boron system.[1]

It would be six decades before the next significant milestone in the field. In 1960, silicon tetraboride (SiB₄) was independently synthesized by three separate research groups: Carl Cline and Donald Sands, Ervin Colton, and Cyrill Brosset and Bengt Magnusson.[1] This flurry of discoveries highlighted the growing interest in these novel materials and their potential applications.

A Chronological Overview of Key Discoveries

The history of silicon borides is marked by key discoveries that have progressively deepened our understanding of these fascinating compounds. The following timeline illustrates the major milestones in their elucidation.

References

An In-depth Technical Guide to Silicon Tetraboride (SiB₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silicon tetraboride (SiB₄) is a lightweight, superhard refractory ceramic material characterized by its exceptional thermal stability, high hardness, and chemical inertness. This technical guide provides a comprehensive overview of the molecular and physical properties of SiB₄, detailed experimental protocols for its synthesis and characterization, and a discussion of its current and potential applications. While primarily utilized in materials science for high-temperature and wear-resistant applications, this document also explores the broader context of silicon and boron-containing compounds in biomedical science to provide a relevant perspective for drug development professionals, despite the current lack of direct biological data for SiB₄.

Core Molecular and Physical Properties

This compound is a covalently bonded ceramic material. Its rigid, three-dimensional crystal structure contributes to its notable physical properties.

Molecular Formula: SiB₄[1]

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | References |

| Appearance | Black/gray crystalline solid | [3] |

| Density | 2.52 g/cm³ | [2][3] |

| Melting Point | 1870 °C | [4] |

| Crystal Structure | Isomorphous to Boron Carbide (B₄C) | [3] |

| Hardness (Mohs Scale) | Intermediate between Ruby (9) and Diamond (10) | [3] |

| Solubility | Insoluble in water | [5] |

Experimental Protocols

Synthesis of this compound Powder

High-purity SiB₄ powder is crucial for the fabrication of dense ceramic components and coatings. Several methods for its synthesis have been established.

2.1.1. Solid-State Reaction of Elemental Powders

This method involves the direct reaction of silicon and boron powders at high temperatures.

-

Reactants: High-purity silicon powder (~1 μm particle size) and amorphous boron powder (~1 μm particle size).

-

Stoichiometry: A boron-to-silicon molar ratio of 3.5:1 has been shown to improve the yield of SiB₄ and inhibit the formation of other silicon boride phases.[5][6]

-

Procedure:

-

The silicon and boron powders are thoroughly mixed.

-

The mixture is pressed into pellets.

-

The pellets are sintered in a furnace under an inert atmosphere (e.g., argon).

-

The resulting product is cooled.

-

A subsequent acid wash can be performed to remove any unreacted silicon or other impurities, yielding high-purity SiB₄ powder.[5][6]

-

2.1.2. Chemical Vapor Deposition (CVD)

CVD allows for the production of high-purity SiB₄ coatings and thin films.

-

Precursors: A mixture of silicon tetrachloride (SiCl₄) and diborane (B8814927) (B₂H₆) gases.[5]

-

Procedure:

-

The precursor gases are introduced into a reaction chamber containing a heated substrate.

-

The high temperature causes the gases to decompose and react, depositing a thin film of SiB₄ onto the substrate.

-

Precise control of gas flow rates, temperature, and pressure is essential to achieve the desired stoichiometry and film quality.

-

Diagram 1: Experimental Workflow for SiB₄ Synthesis and Characterization

Caption: Workflow for the synthesis of SiB₄ powder via solid-state reaction and subsequent characterization.

Characterization of this compound

The synthesized SiB₄ material is typically characterized to determine its phase purity, crystal structure, and morphology.

-

X-Ray Diffraction (XRD): This is the primary technique used to confirm the formation of the SiB₄ phase and to identify any crystalline impurities.[5][6] High-purity samples will show diffraction peaks corresponding only to the SiB₄ crystal structure.

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the particle size, shape, and surface morphology of the synthesized SiB₄ powder.

Applications in Materials Science

The unique properties of SiB₄ make it a candidate for several demanding applications.

-

High-Temperature Coatings: SiB₄ is a key component in high-temperature resistant coatings, such as those used for the thermal protection system of the Space Shuttle.[3] Upon heating in an oxygen-containing atmosphere, it forms a protective glassy layer of borosilicate (B₂O₃-SiO₂), which prevents further oxidation of the underlying material.[5][6][7]

-

Abrasives and Cutting Tools: Due to its extreme hardness, SiB₄ can be used in abrasive powders and as a component in cutting tools for machining hard materials.[4]

-

Ceramic Armor: Its combination of low density and high hardness makes it a potential material for lightweight ceramic armor plates.

-

Thermoelectric Materials: Silicon borides, in general, are being investigated for high-temperature thermoelectric applications, where they could convert waste heat into electrical energy.[8]

Relevance to Drug Development and Biomedical Science: A Broader Perspective

While there is currently no direct evidence of SiB₄ being used in drug development or as a therapeutic agent, the constituent elements, silicon and boron, are of significant interest in the biomedical field.

Boron-Containing Compounds in Medicine

Boron-containing compounds (BCCs) are an emerging class of pharmaceuticals.[8][9] The unique chemistry of boron, particularly its Lewis acidity, allows for novel mechanisms of action, often involving the formation of reversible covalent bonds with biological targets.[4][9]

-

Approved Drugs: Several BCCs have been approved by the FDA, including bortezomib (B1684674) (a proteasome inhibitor for multiple myeloma), tavaborole (B1682936) (an antifungal), and crisaborole (B606811) (an anti-inflammatory agent).[8]

-

Boron Neutron Capture Therapy (BNCT): BNCT is a targeted radiation therapy for cancer.[10] It involves the administration of a non-toxic boron-10-containing compound that selectively accumulates in tumor cells.[10] Subsequent irradiation with a neutron beam causes the boron-10 (B1234237) to undergo a nuclear reaction, releasing high-energy alpha particles that destroy the cancer cells from within.[10] While SiB₄ itself is not used in BNCT, the development of novel boron delivery agents is a key area of research.[11]

Diagram 2: Conceptual Pathway for Boron Neutron Capture Therapy (BNCT)

Caption: Conceptual overview of the Boron Neutron Capture Therapy (BNCT) mechanism.

Silicon-Based Materials in Biomedical Applications

Silicon-based materials are widely used in medicine due to their biocompatibility and tunable properties.[3][12]

-

Medical Devices and Implants: Medical-grade silicone (polydimethylsiloxane) is used in a vast array of medical devices, including catheters, tubing, and implants, due to its flexibility and biocompatibility.[5][7][13][14]

-

Drug Delivery: Porous silica (B1680970) nanoparticles are being extensively researched as carriers for targeted drug delivery.[6] Their high surface area allows for the loading of therapeutic agents, and their surface can be functionalized to target specific cells or tissues.[6]

-

Biocompatibility of Silicon Ceramics: While SiB₄ itself has not been extensively studied for biocompatibility, related silicon-based ceramics like silicon carbide (SiC) have shown excellent biocompatibility and are being investigated for use in implantable medical devices.[15][16][17]

Future Outlook and Research Directions

This compound remains a material with significant potential in advanced materials science. For the biomedical field, the following research directions could be considered:

-

Biocompatibility Studies: In vitro and in vivo studies are needed to formally assess the biocompatibility and potential cytotoxicity of SiB₄ powders and coatings. This would be the first step in determining any potential for biomedical applications.

-

Nanoparticle Formulation: The synthesis of SiB₄ nanoparticles could open up new avenues for research, including as a potential, albeit unexplored, agent for BNCT or as a component in novel composite biomaterials.

-

Surface Functionalization: Research into the surface modification of SiB₄ could enable its integration with biological systems or its use as a carrier for therapeutic molecules.

Conclusion

This compound is a well-characterized superhard material with established applications in high-temperature and wear-resistant technologies. Its molecular formula is SiB₄ and its molar mass is approximately 71.3 g/mol . While its direct role in drug development and medicine is currently undefined, the growing importance of both boron- and silicon-containing compounds in the pharmaceutical and biomedical sectors suggests that the biological properties of novel materials like SiB₄ may warrant future investigation. The detailed synthesis and characterization protocols provided herein offer a foundation for further research into this promising material.

References

- 1. Biologically active compounds of semi-metals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. pubs.acs.org [pubs.acs.org]

- 5. azom.com [azom.com]

- 6. Silica Materials for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Most Important Biomedical and Pharmaceutical Applications of Silicones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmaceuticals | Special Issue : Boron-Containing Compounds: Identification, Synthesis, Biological Actions and Pharmacology [mdpi.com]

- 9. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]

- 10. Neutron capture therapy of cancer - Wikipedia [en.wikipedia.org]

- 11. Boron-Containing Mesoporous Silica Nanoparticles with Effective Delivery and Targeting of Liver Cancer Cells for Boron Neutron Capture Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biomedical Silicones: Leveraging Additive Strategies to Propel Modern Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 13. community.materialssquare.com [community.materialssquare.com]

- 14. What are the medical applications of silicon? [exnan.com]

- 15. silicon-carbides.com [silicon-carbides.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermodynamic Properties of Silicon Tetraboride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon tetraboride (SiB₄) is a lightweight ceramic material recognized for its significant hardness, high melting point, and excellent thermal stability. These properties make it a material of interest in various high-temperature applications, including as a component in refractory materials and as a coating for heat resistance. This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound, detailing available quantitative data, experimental methodologies for their determination, and a visualization of a typical synthesis and characterization workflow. While direct applications in drug development are not established, the material's properties are relevant to the broader field of materials science which intersects with advanced drug delivery systems and medical device manufacturing.

Core Thermodynamic Properties

The thermodynamic stability and behavior of this compound are crucial for its application. Key thermodynamic parameters include its enthalpy of formation, standard molar entropy, and specific heat capacity.

Quantitative Thermodynamic Data

A critical review of available literature reveals limited experimental data for the thermodynamic properties of this compound. The following table summarizes the most reliable data found.

| Thermodynamic Property | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔfH°(298.15 K) | -90.8 | kJ/mol |

| Melting Point | Tₘ | 1870 | °C |

| Density | ρ | ~2.52 | g/cm³ |

Experimental Protocols

The determination of thermodynamic properties of materials like this compound requires specialized high-temperature experimental techniques. The following sections describe the general methodologies for key experiments cited in the study of silicon-boron systems.

Synthesis of this compound

This compound is typically synthesized via a direct reaction between elemental silicon and boron at high temperatures.[2]

Methodology:

-

Reactant Preparation: High-purity silicon and boron powders are mixed in a stoichiometric ratio (1:4 molar ratio).

-

Heating: The mixture is placed in an inert crucible (e.g., graphite) and heated in a furnace under an inert atmosphere (e.g., argon) to temperatures exceeding 1500 °C.[2]

-

Reaction: The elements react to form this compound: Si + 4B → SiB₄.

-

Cooling: The product is then cooled to room temperature.

-

Purification: The resulting material may be purified to remove any unreacted elements or other silicon boride phases.

Calorimetry for Enthalpy of Formation

High-temperature calorimetry is a primary method for the experimental determination of the enthalpy of formation of refractory materials.

Methodology:

-

Sample Preparation: A known mass of the synthesized this compound is prepared.

-

Calorimeter Setup: A high-temperature calorimeter, such as a drop calorimeter or a combustion calorimeter, is used.

-

Measurement: The heat change associated with the formation of the compound from its elements or the combustion of the compound in a controlled environment is measured.

-

Calculation: The standard enthalpy of formation is then calculated from the measured heat change using Hess's law and known thermodynamic data for the reactants and products.

Knudsen Effusion Mass Spectrometry (KEMS)

Knudsen Effusion Mass Spectrometry is a powerful technique for studying the thermodynamics of high-temperature vaporization and for determining vapor pressures and enthalpies of sublimation and formation.[3][4][5]

Methodology:

-

Sample Placement: A small amount of the this compound sample is placed in a Knudsen cell, which is a small, thermally stable container with a small orifice.

-

Heating and Effusion: The cell is heated to a high temperature in a vacuum chamber, causing the sample to vaporize and effuse as a molecular beam through the orifice.

-

Mass Spectrometry: The effusing vapor is then analyzed by a mass spectrometer to identify the gaseous species and their partial pressures.

-

Data Analysis: By measuring the ion intensities of the vapor species as a function of temperature, thermodynamic properties such as the enthalpy of sublimation and formation can be derived using the Clausius-Clapeyron equation and third-law methods.[1][3]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has summarized the available thermodynamic data for this compound and outlined the primary experimental methodologies used for their determination. While a value for the standard enthalpy of formation has been reported, there is a notable lack of comprehensive experimental data for other key thermodynamic properties such as standard molar entropy and specific heat capacity. Further experimental investigation using techniques like high-temperature calorimetry and Knudsen effusion mass spectrometry is essential to build a complete thermodynamic profile of SiB₄. Such data is critical for accurate modeling and prediction of its behavior in high-temperature applications and for the continued development of advanced materials.

References

Silicon Tetraboride (SiB₄): A Technical Guide to Material Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the material safety and handling procedures for Silicon Tetraboride (SiB₄). The information is compiled to ensure the safety of laboratory personnel and to promote responsible use of this material in research and development settings.

Chemical and Physical Properties

This compound is a solid inorganic compound. A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value | Reference |

| Chemical Formula | SiB₄ | [1] |

| Molecular Weight | 71.33 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 1870 °C | [1] |

| Density | 2.4 g/mL at 25 °C | [1] |

| CAS Number | 12007-81-7 | [1] |

| EC Number | 234-518-5 | [1] |

Hazard Identification and Toxicological Information

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Potential Health Effects:

-

Inhalation: Inhalation of SiB₄ dust may cause respiratory tract irritation.[2] Symptoms can include coughing and shortness of breath.[3] General studies on inorganic dusts suggest that prolonged exposure can lead to more severe lung conditions.[4][5]

-

Skin Contact: Causes skin irritation.[2] Boron compounds, in general, can be absorbed through compromised skin and may cause dermal irritation.[3][6]

-

Eye Contact: Causes serious eye irritation.[2] Direct contact with the powder can cause redness, pain, and watering of the eyes.

-

Ingestion: May be harmful if swallowed.[2] Ingestion of other boron compounds has been associated with gastrointestinal issues.[3]

Toxicological Data Summary:

| Metric | Value | Source |

| Acute Toxicity | To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[2] | [2] |

| Carcinogenicity | Not classified as a carcinogen. | Inferred from general information on boron compounds.[6] |

Experimental Protocol: General Methodology for Assessing Inhalation Toxicity of a Solid Compound

In the absence of specific experimental protocols for SiB₄, a general methodology for assessing the acute inhalation toxicity of a solid chemical compound is outlined below. This is a generalized protocol and would need to be adapted for the specific properties of SiB₄.

Figure 1: Generalized workflow for assessing acute inhalation toxicity of a solid compound.

Safe Handling and Storage Procedures

Proper handling and storage of SiB₄ are crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound powder.

Figure 2: Personal Protective Equipment (PPE) selection guide for handling SiB₄ powder.

Handling

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation.[7]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Use non-sparking tools.

-

Ground all equipment when transferring the material to prevent static discharge.

-

Wash hands thoroughly after handling.[2]

Storage

-

Store in a cool, dry, and well-ventilated place.[2]

-

Keep the container tightly closed.[2]

-

Store away from incompatible materials such as strong oxidizing agents.

-

Given that some boron compounds can be air-sensitive, consider storage in an inert atmosphere (e.g., in a desiccator with an inert gas backfill or in a glovebox) for long-term stability.[8][9]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][11] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[2] |

Spill Response

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

Figure 3: Emergency procedure for a SiB₄ powder spill.

For a small, contained spill of SiB₄ powder, trained laboratory personnel may perform the cleanup. For a large or uncontained spill, evacuate the area and contact the institution's emergency response team.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide can be used.[2]

-

Specific Hazards: In case of fire, hazardous decomposition products such as boron oxides and silicon oxides may be produced.[12]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Avoid dust formation.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce boron oxides and silicon oxides.[12]

Disposal Considerations

Dispose of SiB₄ and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[12]

This technical guide is intended to provide essential safety and handling information for this compound. It is not a substitute for a comprehensive risk assessment that should be conducted for any new experimental protocol involving this material. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use.

References

- 1. americanelements.com [americanelements.com]

- 2. BORON SILICIDE MSDS CasNo.12007-81-7 [m.lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. radiopaedia.org [radiopaedia.org]

- 5. oizom.com [oizom.com]

- 6. orbit.dtu.dk [orbit.dtu.dk]

- 7. safety.duke.edu [safety.duke.edu]

- 8. ossila.com [ossila.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]

- 12. samaterials.de [samaterials.de]

An In-depth Technical Guide to the Crystal Lattice Parameters of Silicon Tetraboride

This guide provides a comprehensive overview of the crystal lattice parameters of silicon tetraboride (SiB₄), a lightweight ceramic material known for its high hardness and thermal stability. The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the structural properties of this compound.

Crystal Structure of this compound

This compound is isomorphous with boron carbide (B₄C), possessing a rhombohedral crystal structure.[1][2] This structure is characterized by a framework of B₁₂ icosahedra linked by C-B-C chains in boron carbide, and in the case of SiB₄, silicon atoms are incorporated into this structure. The exact arrangement of silicon and boron atoms within the unit cell has been a subject of study, with evidence suggesting a layered sp²-bonded structure with some out-of-plane buckling.[2] The space group for this rhombohedral system is typically assigned as R-3m.

Lattice Parameters of this compound

The lattice parameters of this compound have been determined by various experimental and computational methods, primarily X-ray diffraction (XRD) and density functional theory (DFT).[2] The reported values show some variation, which can be attributed to different synthesis conditions, measurement techniques, and the presence of impurities or defects in the crystal structure. A summary of reported lattice parameters is presented in the table below.

| Crystal System | a (Å) | c (Å) | α (°) | β (°) | γ (°) | Method | Reference |

| Rhombohedral | 5.37 | 12.7 | 90 | 90 | 120 | Experimental | (Implied from isomorphism with B₄C) |

| Hexagonal | 6.336 | 12.46706 | 90 | 90 | 120 | Not Specified | ResearchGate |

| Hexagonal | 6.31 | 12.71 | 90 | 90 | 120 | Not Specified | ResearchGate |

Note: For a rhombohedral system, the lattice can be described using either rhombohedral axes (a = b = c; α = β = γ ≠ 90°) or, more commonly, by a hexagonal setting (a = b ≠ c; α = β = 90°, γ = 120°). The table primarily reflects the hexagonal setting for ease of comparison.

Experimental Determination of Lattice Parameters

The primary experimental technique for determining the crystal lattice parameters of this compound is X-ray Diffraction (XRD).[2] This non-destructive method provides detailed information about the crystallographic structure of a material.

A common method for synthesizing SiB₄ powder for XRD analysis is through the direct reaction of silicon and boron powders at high temperatures.

Protocol for Solid-State Synthesis:

-

Precursor Preparation: High-purity silicon (Si) and amorphous boron (B) powders are weighed and mixed in a specific molar ratio.

-

Milling: The powder mixture is ball-milled to ensure homogeneity and reduce particle size, which promotes a more complete reaction.

-

Pressing: The milled powder is uniaxially pressed into a pellet to ensure good contact between the reactant particles.

-

Sintering: The pellet is placed in a furnace under an inert atmosphere (e.g., argon) and heated to a high temperature, typically in the range of 1200-1400°C, for several hours to facilitate the reaction and formation of SiB₄.

-

Cooling and Grinding: After the sintering process, the furnace is cooled down, and the resulting SiB₄ product is ground into a fine powder for XRD analysis.

The synthesized this compound powder is then analyzed using a powder X-ray diffractometer to determine its crystal structure and lattice parameters.

General XRD Protocol for Ceramic Powders:

-

Sample Preparation: A small amount of the fine SiB₄ powder is carefully mounted onto a sample holder. To minimize preferred orientation of the crystallites, the powder can be mixed with an amorphous binder or prepared using a side-drifting or back-loading method.[3]

-

Instrument Setup: The XRD instrument is configured with a specific X-ray source (e.g., Cu Kα radiation). The goniometer, which controls the angles of the X-ray source and detector, is calibrated.

-

Data Collection: The sample is irradiated with the X-ray beam at various angles (2θ), and the diffracted X-rays are recorded by a detector. The scan is typically performed over a wide angular range to capture a sufficient number of diffraction peaks.

-

Data Analysis:

-

Phase Identification: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared with standard diffraction patterns from a database (e.g., the Powder Diffraction File from the International Centre for Diffraction Data) to confirm the presence of the SiB₄ phase and identify any impurities.

-

Lattice Parameter Refinement: The positions of the diffraction peaks are used to calculate the lattice parameters of the SiB₄ crystal structure. This is typically done using specialized software that employs a least-squares refinement method to obtain precise values for the lattice constants.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound powder.

Caption: Experimental workflow for SiB₄ synthesis and characterization.

This comprehensive guide provides foundational knowledge on the crystal lattice parameters of this compound, essential for researchers and scientists working with this advanced ceramic material. The provided experimental protocols offer a starting point for the synthesis and structural analysis of SiB₄.

References

Vibrational Modes of Silicon Tetraboride: A Technical Guide to Raman Spectroscopy Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon tetraboride (SiB₄) is a lightweight ceramic material known for its exceptional hardness and thermal stability. Structurally, SiB₄ is isomorphous to boron carbide (B₄C), belonging to a class of materials characterized by complex icosahedral boron structures.[1] This structural similarity makes Raman spectroscopy a powerful tool for characterizing SiB₄, as the vibrational modes are sensitive to the specific atomic arrangements and bonding within the crystal lattice. This technical guide provides an in-depth overview of the vibrational modes of this compound as studied by Raman spectroscopy, drawing upon available data for its isomorphous analog, boron carbide, to infer the expected spectral features of SiB₄.

Crystal Structure of this compound

This compound crystallizes in a structure that is isomorphous to boron carbide (B₄C).[1] This structure consists of twelve-atom icosahedra linked together, with a three-atom chain connecting the icosahedra. In the case of SiB₄, it is expected that silicon atoms substitute for the carbon atoms found in the B₄C lattice. Studies on silicon-doped boron carbide have shown that silicon atoms preferentially substitute first into the linear three-atom chain and subsequently into the icosahedral units.[2] This substitution pattern will directly influence the vibrational modes and, consequently, the Raman spectrum of SiB₄.

Raman Active Vibrational Modes

To date, specific experimental Raman spectra for pure this compound are not widely available in the published literature. However, due to its isomorphism with boron carbide, the Raman spectrum of SiB₄ is expected to be very similar to that of B₄C, with shifts in the peak positions due to the difference in atomic mass and bonding characteristics between silicon and carbon.

The Raman spectrum of crystalline boron carbide (B₄C) is well-documented and serves as a reliable proxy for understanding the vibrational modes of SiB₄. The characteristic Raman peaks for B₄C are observed in the range of 200 cm⁻¹ to 1200 cm⁻¹.[3]

Table 1: Experimentally Observed Raman Active Modes of Boron Carbide (B₄C)

| Raman Shift (cm⁻¹) | Assignment |

| 270 | Vibrations of the B₁₂ icosahedra |

| 320 | Vibrations of the B₁₂ icosahedra |

| 481 | Vibrations involving the C-B-C chain |

| 531 | Vibrations involving the C-B-C chain |

| 728 | Icosahedral and chain-related modes |

| 830 | Icosahedral and chain-related modes |

| 1000 | Intra-icosahedral B-B bond stretching |

| 1088 | Intra-icosahedral B-B bond stretching |

Data sourced from studies on crystalline B₄C.[3]

For this compound, it is anticipated that the substitution of silicon for carbon atoms will lead to shifts in these Raman frequencies. The larger mass of silicon compared to carbon would generally be expected to shift the vibrational modes involving the chain atoms to lower frequencies. The extent of this shift would also depend on the changes in bond strength.